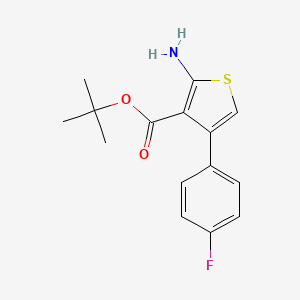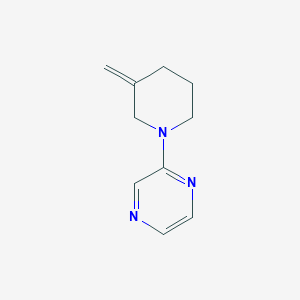![molecular formula C19H25N5 B2940658 N'-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine CAS No. 900296-51-7](/img/structure/B2940658.png)
N'-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine is an intricate organic compound characterized by its unique pyrazolo[1,5-a]pyrimidine core structure. This compound is of notable interest in the field of medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine involves a multistep reaction process:
Formation of the pyrazolo[1,5-a]pyrimidine core: : This is typically achieved through the condensation of a 3-aminopyrazole derivative with a suitable diketone.
Substitution reactions: : The next step involves the selective introduction of methyl groups at the 2 and 5 positions of the pyrazolo[1,5-a]pyrimidine ring.
Coupling with N,N-dimethylethane-1,2-diamine: : This is performed under specific conditions, often utilizing coupling reagents such as EDC or DCC, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely employ similar synthetic strategies, with optimizations for large-scale reactions such as:
Continuous flow reactors: : To maintain consistent reaction conditions and improve yield.
Catalysts: : Specific catalysts may be used to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : It can undergo oxidation to introduce functional groups such as hydroxyl or carbonyl.
Reduction: : Reduction reactions can be employed to reduce any double bonds within the structure.
Substitution: : Electrophilic and nucleophilic substitution reactions allow for the modification of the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: : PCC (Pyridinium chlorochromate), KMnO₄ (Potassium permanganate).
Reducing agents: : NaBH₄ (Sodium borohydride), H₂/Pd-C (Hydrogen over Palladium on Carbon).
Substitution reagents: : Halides like Br₂ (Bromine) or I₂ (Iodine) for electrophilic substitutions.
Major Products Formed
Major products would depend on the reaction conditions and reagents but may include various substituted derivatives of the parent compound.
Wissenschaftliche Forschungsanwendungen
N'-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine is used in various fields:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Probes for studying enzyme interactions and cellular processes.
Medicine: : Potential pharmacological agent with applications in anti-inflammatory, anticancer, and antimicrobial therapies.
Industry: : Intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The compound’s mechanism of action typically involves:
Binding to molecular targets: : Such as enzymes or receptors.
Pathways involved: : Modulating signal transduction pathways or interacting with DNA/RNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N'-[2,5-dimethyl-3-(4-methylphenyl)pyrimidin-2-yl]-N,N-dimethylethane-1,2-diamine
N'-[2,5-dimethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine
N'-[2,5-dimethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine
Uniqueness
Compared to similar compounds, N'-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine offers unique structural characteristics that can enhance binding affinity and specificity to its biological targets, making it a valuable compound in drug discovery and development.
There you go! Quite a fascinating compound, don’t you think?
Eigenschaften
IUPAC Name |
N-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5/c1-13-6-8-16(9-7-13)18-15(3)22-24-17(20-10-11-23(4)5)12-14(2)21-19(18)24/h6-9,12,20H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEVGMYCAONTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NCCN(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
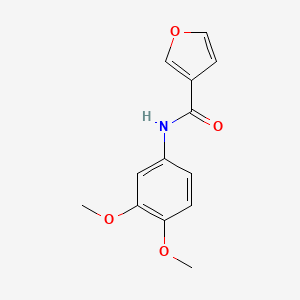
![N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide](/img/structure/B2940578.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B2940579.png)
![N-[2-Hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]-N-methylbut-2-ynamide](/img/structure/B2940580.png)
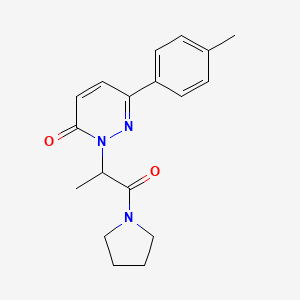

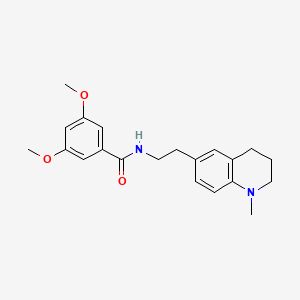
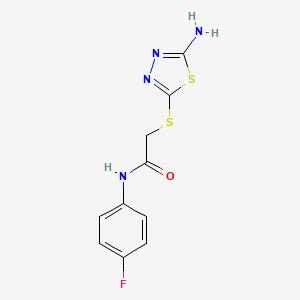
![Methyl (E)-4-[[4-(3-cyclopropylpyrazol-1-yl)phenyl]methylamino]-4-oxobut-2-enoate](/img/structure/B2940587.png)
![3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene](/img/structure/B2940591.png)
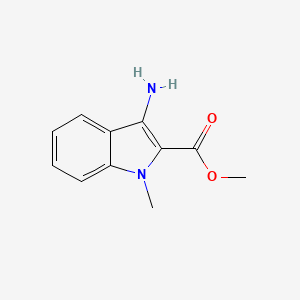
![2-[(2,3-Difluorophenyl)amino]cyclohexan-1-ol](/img/structure/B2940595.png)
